[3-(Hydroxymethyl)phenyl](4-hydroxy-3-methylphenyl)methanone
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Overview
Description
3-(Hydroxymethyl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)phenylmethanone typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with 4-hydroxy-3-methylbenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(Hydroxymethyl)phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)phenylmethanone exerts its effects involves interactions with various molecular targets. The hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylacetophenone: Similar structure but lacks the hydroxymethyl group.
Methanone, (3-methylphenyl)phenyl-: Similar structure but lacks the hydroxyl group.
3-Hydroxy-4-methoxyphenylacetic acid: Contains a methoxy group instead of a methyl group.
Uniqueness
3-(Hydroxymethyl)phenylmethanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
62064-88-4 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
[3-(hydroxymethyl)phenyl]-(4-hydroxy-3-methylphenyl)methanone |
InChI |
InChI=1S/C15H14O3/c1-10-7-13(5-6-14(10)17)15(18)12-4-2-3-11(8-12)9-16/h2-8,16-17H,9H2,1H3 |
InChI Key |
XBSCHGWCQBUJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC(=C2)CO)O |
Origin of Product |
United States |
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